molecular formula C20H24N2 B274407 3-[(Biphenyl-4-ylmethyl)amino]quinuclidine

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine

Katalognummer B274407
Molekulargewicht: 292.4 g/mol
InChI-Schlüssel: QDOXHTUVVNVSEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine, also known as Bicuculline, is a competitive antagonist of the GABAA receptor. It is a bicyclic compound that is commonly used in scientific research to study the mechanisms of action of GABAA receptors.

Wirkmechanismus

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine binds to the GABAA receptor site and prevents the binding of GABA. This results in the inhibition of chloride ion influx into the neuron, which leads to the depolarization of the neuron and increased neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase neuronal activity in the central nervous system, leading to seizures and convulsions. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain, leading to changes in behavior and mood.

Vorteile Und Einschränkungen Für Laborexperimente

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine is a useful tool for studying the mechanisms of action of GABAA receptors. It allows researchers to selectively inhibit the receptor and study the resulting effects on neuronal activity and behavior. However, it is important to note that this compound has limitations in terms of its specificity and selectivity. It can also have toxic effects at high concentrations, which can limit its use in certain experiments.

Zukünftige Richtungen

There are a number of future directions for the use of 3-[(Biphenyl-4-ylmethyl)amino]quinuclidine in scientific research. One area of interest is the study of the effects of GABAA receptor inhibition on neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of more specific and selective GABAA receptor antagonists for use in research and potential therapeutic applications. Additionally, the use of this compound in combination with other drugs and therapies may provide new insights into the mechanisms of action of GABAA receptors and their role in neurological disorders.

Wissenschaftliche Forschungsanwendungen

3-[(Biphenyl-4-ylmethyl)amino]quinuclidine is commonly used in scientific research to study the mechanisms of action of GABAA receptors. It is a competitive antagonist that binds to the receptor site and prevents the binding of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This allows researchers to study the effects of inhibiting GABAA receptors on neuronal activity and behavior.

Eigenschaften

Molekularformel

C20H24N2

Molekulargewicht

292.4 g/mol

IUPAC-Name

N-[(4-phenylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C20H24N2/c1-2-4-17(5-3-1)18-8-6-16(7-9-18)14-21-20-15-22-12-10-19(20)11-13-22/h1-9,19-21H,10-15H2

InChI-Schlüssel

QDOXHTUVVNVSEI-UHFFFAOYSA-N

SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)C4=CC=CC=C4

Kanonische SMILES

C1CN2CCC1C(C2)NCC3=CC=C(C=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Sodium borohydride (260 mg) was added to a stirred solution of 3-[(biphenyl-4-ylmethylene)amino]quinuclidine (990 mg) in methanol (50 ml) and the reaction mixture stirred for 2 hours. The methanol was evaporated and the residue dissolved in 1M hydrochloric acid (12 ml). The aqueous solution was washed with diethyl ether (3×25 ml) before the addition of excess sodium hydroxide solution (density 1.35 g/cm3) to pH 14. The mixture was extracted with diethyl ether, the ether separated, dried (Na2SO4) and evaporated. An excess of saturated ethereal hydrogen chloride was added to precipitate a solid which was crystallised from methanol/ethyl acetate to give 3-[(biphenyl-4-ylmethyl)amino]quinuclidine (820 mg) as a colourless solid, m.p. 180°-181° C., microanalysis, found: C, 62.8; H, 7.3; N, 7.4%; C20H24N2 2HCl.H2O requires: C, 62.7; H, 7.3; N, 7.3%; NMR: ([CD3 ]2SO): 1.7-2.0(3H, m), 2.2-2.4(1H, m), 2.6(1H, s), 3.1-3.8(8H, m) 4.2(2H, s), 7.3-7.5(3H, m) and 7.6-7.8(6H, m); m/z 293 (M+H).
Quantity
260 mg
Type
reactant
Reaction Step One
Name
3-[(biphenyl-4-ylmethylene)amino]quinuclidine
Quantity
990 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.